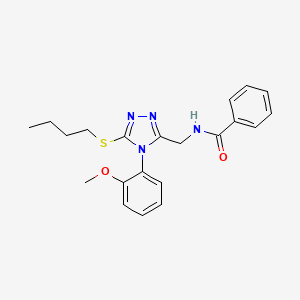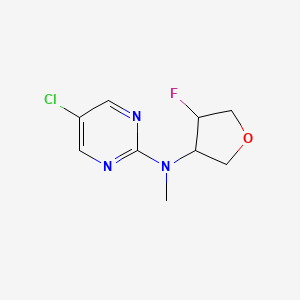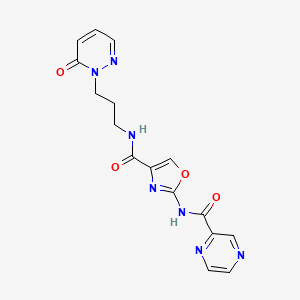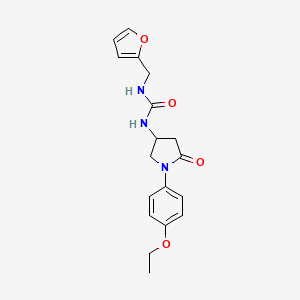
1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Piperazin-1-yl)but-3-en-1-one, trifluoroacetic acid” is an organic compound with the CAS Number: 1803601-22-0 . It has a molecular weight of 268.24 . The IUPAC name of this compound is 1-piperazin-1-ylbut-3-en-1-one; 2,2,2-trifluoroacetic acid . It appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O.C2HF3O2/c1-2-3-8(11)10-6-4-9-5-7-10;3-2(4,5)1(6)7/h2,9H,1,3-7H2;(H,6,7) . The SMILES representation is C=CCC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 268.24 . It is an oil at room temperature .Applications De Recherche Scientifique
Serotonin Receptor Agonist
1-(m-Trifluoromethylphenyl)-piperazine, a compound structurally related to 1-(Piperazin-1-yl)but-3-en-1-one, has been studied for its effects on serotonin receptors. Fuller et al. (1978) found that this compound inhibits the binding of serotonin to rat brain membranes and decreases serotonin turnover, suggesting its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).
Chemodosimetric Sensor
Naphthalimide Trifluoroacetyl Acetonate, a derivative of 1-(Piperazin-1-yl)but-3-en-1-one, has been synthesized and identified as a hydrazine-selective chemodosimetric sensor. Lee et al. (2013) demonstrated that this compound reacts selectively with hydrazine, leading to significant fluorescence intensity changes, which can be used for detecting hydrazine in various environments (Lee, Yoon, Kim, & Sessler, 2013).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, related to 1-(Piperazin-1-yl)but-3-en-1-one, have been synthesized and evaluated for antimicrobial activities. Jadhav et al. (2017) reported that these compounds exhibit moderate to good activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Soluble Epoxide Hydrolase Inhibitors
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamides, structurally similar to 1-(Piperazin-1-yl)but-3-en-1-one, have been identified as inhibitors of soluble epoxide hydrolase. Thalji et al. (2013) found that these compounds have potential therapeutic applications in various disease models due to their ability to inhibit soluble epoxide hydrolase (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).
Serotonin Agonist in Brain Research
1-(1-Naphthyl)piperazine, another compound related to 1-(Piperazin-1-yl)but-3-en-1-one, has been studied for its affinity to serotonin receptors. Fuller et al. (1986) observed that it decreases 5-HIAA concentration in rat brains, indicating its potential as a central serotonin receptor agonist (Fuller, Mason, Snoddy, & Perry, 1986).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-piperazin-1-ylbut-3-en-1-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-2-3-8(11)10-6-4-9-5-7-10;3-2(4,5)1(6)7/h2,9H,1,3-7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPSKIUTUUBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)


![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2977740.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)
